molecular formula C30H28N6O7S4 B12781607 verticillin B CAS No. 52212-86-9

verticillin B

Cat. No.: B12781607
CAS No.: 52212-86-9
M. Wt: 712.8 g/mol
InChI Key: YABFNIMWFFFBHC-LRESJZTJSA-N
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Description

Verticillin B is a naturally occurring compound belonging to the class of epipolythiodioxopiperazine alkaloids. It is derived from fungal species, particularly those in the genus Clonostachys. This compound has garnered significant interest due to its potent cytotoxic properties, making it a promising candidate for anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of verticillin B involves complex organic reactions due to its intricate molecular structure. One common approach is the total synthesis route, which includes the formation of the dioxopiperazine core followed by the introduction of sulfur atoms to form the epipolythiodioxopiperazine structure. Key steps often involve:

Industrial Production Methods

Industrial production of this compound is primarily achieved through fermentation processes using fungal cultures. The fungi are cultivated under specific conditions that promote the production of this compound. The compound is then extracted and purified using chromatographic techniques. Advances in biotechnology have also enabled the use of genetically engineered strains to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Verticillin B undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

Scientific Research Applications

Verticillin B has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of epipolythiodioxopiperazine alkaloids.

    Biology: Investigated for its role in fungal biology and secondary metabolism.

    Medicine: Explored for its potent anticancer properties.

Mechanism of Action

Verticillin B exerts its effects primarily through the inhibition of histone methyltransferases. This inhibition leads to alterations in the epigenome, affecting gene expression and inducing apoptosis in cancer cells. Additionally, this compound can generate reactive oxygen species, further contributing to its cytotoxic effects. The compound also modulates immune cell recognition, enhancing its potential as an anticancer agent .

Comparison with Similar Compounds

Verticillin B is part of a family of compounds known as verticillins. Similar compounds include verticillin A, verticillin C, and other epipolythiodioxopiperazine alkaloids. Compared to its analogs, this compound is unique due to its specific sulfur-containing structure, which contributes to its potent biological activity. Other similar compounds include gliotoxin and sporidesmin, which also belong to the epipolythiodioxopiperazine class but differ in their specific molecular configurations and biological activities .

Conclusion

This compound is a compound of significant interest due to its complex structure and potent biological activities. Its synthesis, chemical reactivity, and wide range of applications in scientific research make it a valuable subject of study. Ongoing research continues to uncover new insights into its mechanism of action and potential therapeutic applications.

Properties

CAS No.

52212-86-9

Molecular Formula

C30H28N6O7S4

Molecular Weight

712.8 g/mol

IUPAC Name

(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione

InChI

InChI=1S/C30H28N6O7S4/c1-25-21(40)35-19-27(13-8-4-6-10-15(13)31-19,17(38)29(35,46-44-25)23(42)33(25)2)28-14-9-5-7-11-16(14)32-20(28)36-22(41)26(12-37)34(3)24(43)30(36,18(28)39)47-45-26/h4-11,17-20,31-32,37-39H,12H2,1-3H3/t17-,18-,19+,20+,25-,26-,27+,28+,29-,30-/m0/s1

InChI Key

YABFNIMWFFFBHC-LRESJZTJSA-N

Isomeric SMILES

C[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)[C@]67[C@@H]([C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SS9)CO)C)O

Canonical SMILES

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C)O

Origin of Product

United States

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